![molecular formula C23H23N5O3 B2870966 N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1189941-45-4](/img/structure/B2870966.png)
N-cyclohexyl-2-(1-oxo-4-phenoxy[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several functional groups, including a cyclohexyl group, a triazole ring, a quinoxaline ring, and an acetamide group . These functional groups suggest that the compound may have interesting chemical properties and potential applications in various fields.
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through multi-step organic reactions that involve the formation of the triazole ring and the attachment of various functional groups .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups . The exact structure would depend on the specific arrangement and connectivity of these groups.Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the triazole ring is a common feature in many biologically active compounds and is known to participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the triazole ring could contribute to its stability, while the various functional groups could influence its solubility, reactivity, and other properties .科学的研究の応用
Antimicrobial Activity
Compounds related to N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide have been studied for their potential as antimicrobial agents. The structural motif of 1,2,4-triazoloquinoxaline is known to exhibit a broad spectrum of biological activities, including antimicrobial properties . These compounds are synthesized and screened against various microorganisms to evaluate their effectiveness in inhibiting microbial growth.
Antiviral Properties
The triazoloquinoxaline derivatives have shown potential in antiviral applications. Specifically, they have been tested for activity against Herpes simplex virus using plaque-reduction assays . The ability to reduce the number of viral plaques indicates the compound’s potential as an antiviral agent, which could be further explored in the development of new treatments for viral infections.
Synthesis of Heterocyclic Pharmacophores
The compound is part of a class of chemicals that are used in the synthesis of heterocyclic pharmacophores. These pharmacophores are crucial in drug design as they form the basis of molecules that can interact with specific biological targets . The synthesis of these compounds involves complex reactions that yield a variety of biologically active molecules.
Drug Research and Development
The quinoxaline and triazoloquinoxaline frameworks are valuable in drug research and development due to their interesting pharmaceutical and biological activities . These compounds are often used in the synthesis of related heterocycles, many of which display unique biological activities and are potential candidates for drug development.
Anticancer Research
Compounds with the 1,2,4-triazoloquinoxaline structure have been associated with anticancer activities . Their potential in cancer treatment is explored through the synthesis of novel derivatives and subsequent testing for cytotoxic effects on cancer cells.
Alzheimer’s Disease Treatment
The structural class to which N-cyclohexyl-2-{1-oxo-4-phenoxy-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl}acetamide belongs has been investigated for acetylcholinesterase inhibition, which is a therapeutic approach in the treatment of Alzheimer’s disease . By inhibiting this enzyme, the compound could potentially slow down the progression of Alzheimer’s by preserving acetylcholine levels in the brain.
Antidepressant and Anticonvulsant Effects
Research has indicated that triazoloquinoxaline derivatives may have antidepressant and anticonvulsant effects . These properties make them candidates for the development of new medications for the treatment of depression and epilepsy.
Anti-inflammatory and Antifungal Applications
The compound’s class has also been explored for anti-inflammatory and antifungal uses. The ability to modulate inflammatory responses and inhibit fungal growth makes these compounds interesting for the development of new therapies for inflammatory diseases and fungal infections .
将来の方向性
特性
IUPAC Name |
N-cyclohexyl-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O3/c29-20(24-16-9-3-1-4-10-16)15-27-23(30)28-19-14-8-7-13-18(19)25-22(21(28)26-27)31-17-11-5-2-6-12-17/h2,5-8,11-14,16H,1,3-4,9-10,15H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYHWARPVQRWUBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclohexyl-2-(1-oxo-4-phenoxy-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanoic acid](/img/structure/B2870883.png)
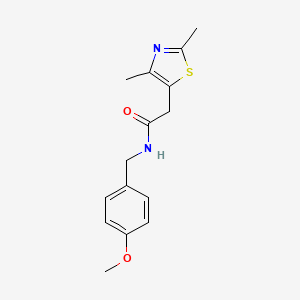
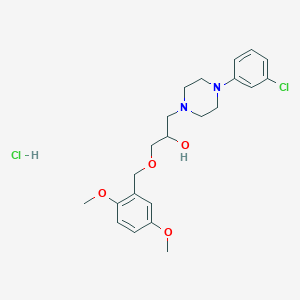
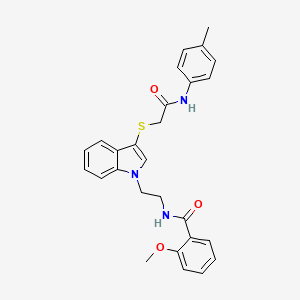

![2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid](/img/structure/B2870891.png)
![N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B2870892.png)
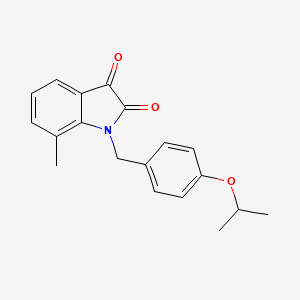
![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2870894.png)
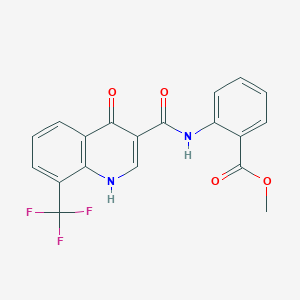

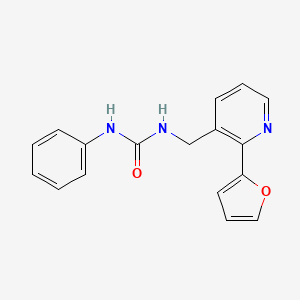
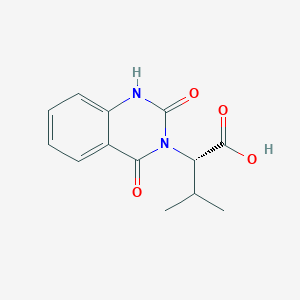
![Sodium;1-(hydroxymethyl)-2-oxabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B2870903.png)